![molecular formula C26H23N5O3 B13987437 Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)
Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a common scaffold in many biologically active molecules, and is further functionalized with a pyridine moiety and an oxazole ring, enhancing its chemical versatility and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where the quinazoline intermediate reacts with a pyridine derivative.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving the quinazoline-pyridine intermediate and an appropriate oxazole precursor.
Esterification: The final step involves esterification to introduce the ethyl ester group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the quinazoline or pyridine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce partially or fully reduced derivatives.
科学研究应用
Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of atrial fibrillation and other cardiovascular disorders.
Biological Studies: It serves as a tool compound in studying the biological pathways and molecular targets involved in various diseases.
Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications:
作用机制
The mechanism of action of Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as ion channels. It acts as an inhibitor of potassium channels, particularly the ultrarapid delayed rectifier potassium current (IKur), which plays a crucial role in cardiac repolarization . By blocking these channels, the compound can modulate cardiac action potentials, making it a potential therapeutic agent for atrial fibrillation.
相似化合物的比较
Similar Compounds
5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine: A potent IKur current blocker with selectivity versus hERG, Na, and Ca channels.
Phosphoramidic acid prodrugs of 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide: These prodrugs are designed to improve solubility and pharmacokinetic profiles.
Uniqueness
Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its combination of a quinazoline core, pyridine moiety, and oxazole ring, which confer distinct chemical and biological properties. Its ability to selectively inhibit IKur channels while maintaining a favorable pharmacokinetic profile makes it a promising candidate for further development.
属性
分子式 |
C26H23N5O3 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C26H23N5O3/c1-2-33-26(32)21-15-22(34-31-21)24-29-20-13-8-12-19(17-9-4-3-5-10-17)23(20)25(30-24)28-16-18-11-6-7-14-27-18/h3-14,22H,2,15-16H2,1H3,(H,28,29,30) |
InChI 键 |
OHOWEFMTPDPIGY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NOC(C1)C2=NC3=CC=CC(=C3C(=N2)NCC4=CC=CC=N4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
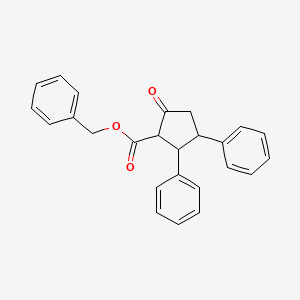
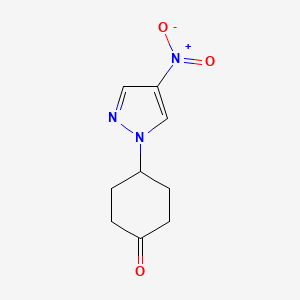

![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)
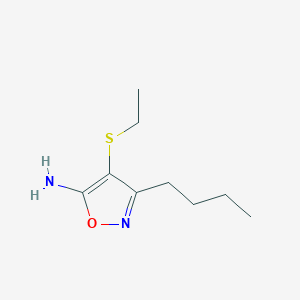

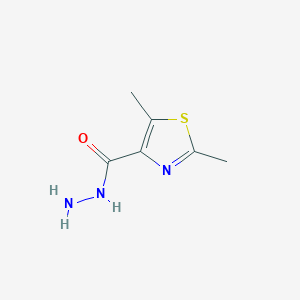
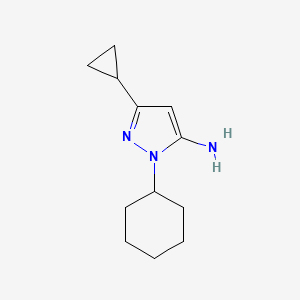
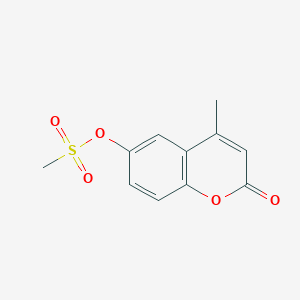
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)
![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
